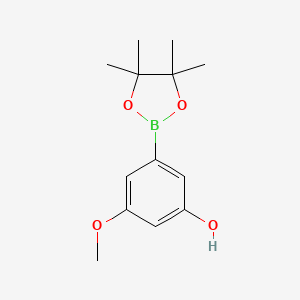

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Descripción

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl and heteroaryl compounds. The compound features a phenol core substituted with a methoxy group at the 3-position and a pinacol-protected boronate group at the 5-position. Its molecular formula is C₁₃H₁₉BO₄, with a molecular weight of 262.10 g/mol (estimated) . This compound is valued for its stability under ambient conditions and compatibility with transition-metal catalysts, making it a critical intermediate in pharmaceutical and materials chemistry .

Propiedades

IUPAC Name |

3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO4/c1-12(2)13(3,4)18-14(17-12)9-6-10(15)8-11(7-9)16-5/h6-8,15H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAYVXOPUWTCNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of 3-methoxyphenol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst under an inert atmosphere . The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, leading to higher yields and purity of the final product . The use of automated systems also enhances the efficiency and safety of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The boronic ester can be reduced to form boronic acids.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Boronic acids and alcohols.

Substitution: Various substituted phenols and boronic esters.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Agents

One of the primary applications of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is in the development of antiviral agents. It has been investigated for its potential use in synthesizing serine protease inhibitors aimed at treating viral infections such as Hepatitis C Virus (HCV) . The compound's boron-containing moiety enhances its ability to interact with biological targets.

Cancer Research

The compound has also shown promise in cancer research. Boron-containing compounds are known for their ability to enhance the efficacy of certain chemotherapeutic agents through mechanisms such as selective targeting and improved pharmacokinetics. This compound may contribute to the development of targeted therapies that minimize side effects while maximizing therapeutic outcomes .

Material Science

Organic Electronics

In materials science, this compound has been utilized in the synthesis of novel organic semiconductors. Its incorporation into copolymers enhances the optical and electrochemical properties necessary for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells . The ability to fine-tune electronic properties through structural modifications makes this compound particularly valuable.

Synthetic Applications

Reagent in Organic Synthesis

The compound serves as a reagent in various organic synthesis reactions. Its boronate ester functionality allows it to participate in cross-coupling reactions such as Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds . This application is crucial for constructing complex organic molecules found in pharmaceuticals and agrochemicals.

Case Studies

Case Study 1: Development of Antiviral Compounds

A study demonstrated the synthesis of a series of serine protease inhibitors using derivatives of this compound. The results indicated that these compounds exhibited potent antiviral activity against HCV in vitro .

Case Study 2: Organic Photovoltaics

Research focused on incorporating this compound into a polymer matrix for organic photovoltaic applications showed improved charge transport properties and enhanced light absorption characteristics compared to traditional materials .

Mecanismo De Acción

The mechanism of action of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The phenol group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .

Comparación Con Compuestos Similares

Structural and Physical Properties

The following table compares the target compound with structurally related boronic esters:

Key Observations :

- Substituent Position: The target compound’s 3-methoxy and 5-boronate arrangement optimizes steric and electronic effects for cross-coupling efficiency, distinguishing it from analogues with boronate groups at the 4-position (e.g., 4-substituted phenol derivatives) .

- Thermal Stability: Phenolic boronic esters generally exhibit higher melting points (e.g., 96–117°C) compared to pyridine-based analogues, which are often liquids or low-melting solids .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura coupling yields and conditions for selected compounds:

Key Observations :

- The target compound achieves moderate yields (~67%) in morpholine coupling, comparable to other boronic esters in similar reactions .

- Electron-withdrawing groups (e.g., trifluoromethyl in methyl 3-boronate-5-(trifluoromethyl)benzoate) enhance reactivity with electron-deficient partners, while methoxy groups favor electron-rich systems .

Actividad Biológica

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of boron-containing phenols, characterized by the presence of a methoxy group and a dioxaborolane moiety. Its molecular formula is , and it has a molecular weight of approximately 304.18 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example:

- Cell Proliferation Inhibition : Compounds with similar structures have demonstrated significant inhibition of cell proliferation in various cancer cell lines. For instance, derivatives were shown to exhibit IC50 values as low as 0.126 µM against MDA-MB-231 triple-negative breast cancer cells .

- Mechanism of Action : The mechanism often involves the disruption of tubulin polymerization, which is critical for cancer cell division. Compounds were found to inhibit tubulin assembly by up to 70% compared to control compounds .

Apoptotic Induction

Studies indicate that these compounds can induce apoptosis in cancer cells. For instance:

- Caspase Activation : Research has shown that treatment with certain derivatives resulted in a significant increase in caspase-3 activation (1.5 to 3-fold), indicating enhanced apoptotic activity .

Anti-inflammatory Activity

In addition to anticancer effects, some studies suggest potential anti-inflammatory properties:

- Cytokine Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines in vitro.

Synthesis

The synthesis of this compound typically involves the reaction of boronic acid derivatives with phenolic compounds under controlled conditions to ensure high yields and purity.

Medicinal Chemistry

Due to its biological activities, this compound serves as a valuable scaffold in drug design. It can be modified to enhance its efficacy and selectivity against specific biological targets.

Organic Synthesis

The compound is also utilized as a building block in organic synthesis for developing complex molecules in pharmaceutical research .

Case Studies

Several case studies illustrate the biological activity of related compounds:

- Study on Tubulin Inhibition : A study demonstrated that certain derivatives inhibited tubulin polymerization effectively at concentrations below 1 µM .

- Apoptosis Induction in Cancer Cells : A study involving human myeloid leukemia cell lines showed that specific derivatives induced significant nuclear condensation and apoptosis compared to untreated controls .

Summary Table of Biological Activities

Q & A

Q. Critical Parameters :

- Anhydrous conditions (moisture-sensitive intermediates).

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for coupling efficiency.

- Temperature control : 80–100°C for optimal boron incorporation.

Q. Methodology :

Q. Critical Observations :

- Boronate esters often show solvent-dependent polymorphism in crystallography, requiring low-temperature data collection .

Advanced: How does the boronate ester moiety influence reactivity in cross-coupling reactions, and what catalytic systems optimize its use?

Methodology :

The pinacol boronate group enables participation in Suzuki-Miyaura couplings for biaryl synthesis. Key considerations:

- Catalyst systems : Pd(PPh₃)₄ or SPhos-Pd-G3 for sterically hindered substrates .

- Base selection : K₂CO₃ or CsF in THF/H₂O mixtures to stabilize the boronate intermediate.

Case Study :

In a PPAR agonist synthesis, coupling with ethyl bromopropanoate required Cs₂CO₃ as a base and THF as solvent, achieving >80% yield .

Data Contradiction :

Some studies report reduced reactivity with electron-rich aryl partners due to steric hindrance from the methoxy group, necessitating elevated temperatures (110°C) .

Advanced: What role does this compound play in biomedical applications, such as ROS-responsive drug delivery?

Methodology :

The boronate ester acts as a ROS-sensitive linker . For example:

Q. Key Findings :

- Selective cytotoxicity : RNase A-boronate conjugates showed 10-fold higher activity in cancer cells vs. healthy cells .

Advanced: How do computational tools (e.g., OLEX2, SHELXL) resolve structural ambiguities in crystallographic studies of this compound?

Q. Methodology :

- OLEX2 : Integrates charge-flipping algorithms for structure solution from twinned or low-resolution data .

- SHELXL : Refines hydrogen bonding networks (e.g., phenolic -OH∙∙∙O interactions) with anisotropic displacement parameters .

Case Study :

A derivative, methyl 3-methoxy-5-(pinacolboronyl)benzoate, was resolved using SHELXL-2018 , revealing planar geometry at the boron center (B-O bond length: 1.36 Å) .

Basic: What are the solubility and stability profiles of this compound under varying storage conditions?

Q. Methodology :

Q. Key NMR Signals :

- ¹H NMR : Singlet for pinacol methyl groups (δ 1.3 ppm), methoxy singlet (δ 3.8 ppm), aromatic protons (δ 6.7–7.1 ppm) .

- ¹¹B NMR : Quartet at δ 30–32 ppm (BO₂ environment) .

IR : B-O stretch at 1340–1380 cm⁻¹ .

Advanced: Can this compound serve as a ligand or catalyst in asymmetric synthesis?

Methodology :

While not a catalyst itself, derivatives like chiral boronate-amine conjugates facilitate enantioselective Suzuki reactions. For example:

- Nor-heteracalixarene synthesis : Enantioselective intramolecular coupling achieved 62% ee using a Pd-JosiPhos system .

Advanced: How do conflicting reports on hydrolytic stability inform handling protocols?

Q. Data Contradiction Analysis :

- Early studies claimed aqueous stability at pH 7 , but recent work observed decomposition in PBS within 6 hours .

Resolution : Hydrolysis is buffer-dependent; phosphate ions accelerate degradation via borate complexation .

Recommendation : Use freshly distilled THF and avoid protic solvents during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.